Sodium Hydrosulfite, 85per cent

Descripción general

Descripción

Sodium hydrosulfite (Sodium dithionite, Sodium hypodisulfite, Na2S2O4) is a white crystalline sodium salt. It decomposes in the presence of atmospheric oxygen to afford sodium hydrogen sulfate. It has been prepared by reducing sodium hydrogen sulfite in sulfurous acid solution with zinc. It is widely used for the decolorization prior to dyeing of cloths in the textile industry.

Sodium dithionite is a whitish to light yellow crystalline solid having a sulfur dioxide-like odor. It spontaneously heats on contact with air and moisture. This heat may be sufficient to ignite surrounding combustible materials. Under prolonged exposure to fire or intense heat containers of this material may violently rupture. It is used in dyeing and to bleach paper pulp.

Sodium dithionite is an inorganic sodium salt that is the disodium salt of dithionous acid. It has a role as a reducing agent and a bleaching agent. It contains a dithionite(2-).

Dithionite. The dithionous acid ion and its salts.

Mecanismo De Acción

Target of Action

Sodium Hydrosulfite, also known as Sodium Dithionite (Na2S2O4), is primarily a reducing agent . It targets various chemical compounds, particularly aromatic nitro and diazonium compounds, and reduces them to anilines .

Mode of Action

Sodium Hydrosulfite interacts with its targets through a reduction process . It couples with formaldehyde to form a stable sodium formaldehyde sulfoxylate, which is then titrated with iodine . Any sulfites present are rendered unreactive to iodine by the formaldehyde .

Biochemical Pathways

The biochemical pathways affected by Sodium Hydrosulfite are primarily reduction pathways . The compound’s reducing ability enables it to alter the chemical structure of its targets, leading to downstream effects such as the conversion of aromatic nitro and diazonium compounds to anilines .

Pharmacokinetics

It’s known that sodium hydrosulfite is an active reducing agent, and exposure to humid air from the time the lot is sampled until it is analyzed could seriously alter the strength of active chemicals .

Result of Action

The primary result of Sodium Hydrosulfite’s action is the reduction of targeted compounds . For example, it enables the reduction of aromatic nitro and diazonium compounds to anilines . This change in chemical structure can have significant implications in various chemical processes.

Action Environment

The action of Sodium Hydrosulfite is influenced by environmental factors. It is stable in dry air but decomposes in hot water and in acid solutions . The amount of Hydrogen Sulfide gas evolved from Sodium Hydrosulfite solutions is noticeably increased when the pH of the solution is below the pH of 10.2 . This happens when the solution comes into contact with acidic materials or other materials that have a pH lower than 10.2 . The evolution of Hydrogen Sulfide gas can also be increased when the solution is heated above 120 °C .

Análisis Bioquímico

Biochemical Properties

Sodium Hydrosulfite can participate in biochemical reactions as a reducing agent. It can donate electrons to other molecules, such as enzymes and proteins, thereby altering their structure and function. The exact nature of these interactions depends on the specific biomolecules involved .

Cellular Effects

The effects of Sodium Hydrosulfite on cells are complex and can vary depending on the cell type and the concentration of Sodium Hydrosulfite. It can influence cell function by altering the redox state of the cell, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Sodium Hydrosulfite exerts its effects primarily through its role as a reducing agent. It can bind to biomolecules and donate electrons, leading to changes in the structure and function of these molecules. This can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium Hydrosulfite can change over time. This is due to its instability and tendency to degrade, especially when exposed to air. Long-term effects on cellular function observed in in vitro or in vivo studies include changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of Sodium Hydrosulfite in animal models can vary with different dosages. At low doses, Sodium Hydrosulfite may have beneficial effects, such as reducing oxidative stress. At high doses, it can have toxic or adverse effects, such as causing damage to cells and tissues .

Metabolic Pathways

Sodium Hydrosulfite can be involved in various metabolic pathways. As a reducing agent, it can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, Sodium Hydrosulfite can be transported and distributed through various mechanisms. These may involve specific transporters or binding proteins. The localization or accumulation of Sodium Hydrosulfite can be influenced by these factors .

Subcellular Localization

The subcellular localization of Sodium Hydrosulfite can affect its activity or function. Depending on its localization, Sodium Hydrosulfite can interact with different biomolecules and exert different effects. For example, if localized in the mitochondria, it could potentially influence mitochondrial function and energy metabolism .

Actividad Biológica

Sodium hydrosulfite, also known as sodium dithionite, is a chemical compound with the formula . It is primarily recognized for its role as a reducing agent in various industrial applications. This article delves into the biological activity of sodium hydrosulfite, examining its effects on biological systems, toxicity, and potential therapeutic applications.

- CAS Number : 7775-14-6

- Molecular Weight : 174.11 g/mol

- Appearance : White powder

- Solubility : Soluble in water; slightly soluble in alcohol

- Decomposition Temperature : 52°C

Biological Activity

Sodium hydrosulfite exhibits several biological activities that are pertinent to its applications in various fields:

- Reducing Agent :

- Antioxidant Properties :

-

Toxicological Effects :

- While sodium hydrosulfite has beneficial applications, it also poses certain risks. Acute toxicity studies indicate an oral LD50 of approximately 2500 mg/kg in rats, suggesting low toxicity upon ingestion but significant gastrointestinal irritation at higher doses . Inhalation exposure may lead to respiratory irritation and other symptoms .

- Metabolism and Excretion :

Case Study 1: Industrial Exposure Incident

In a notable incident reported in Liverpool, UK, a spill of sodium hydrosulfite led to a flash fire, injuring seven individuals due to inhalation of vapors. This incident underscores the importance of handling sodium hydrosulfite with care to prevent hazardous reactions .

Case Study 2: Toxicological Assessment

A study assessing the acute effects of sodium hydrosulfite on laboratory animals found that exposure could lead to gastrointestinal disturbances and respiratory issues at high concentrations. The findings highlight the need for caution in occupational settings where exposure may occur .

Research Findings

Recent research has focused on the environmental impact and safety profile of sodium hydrosulfite:

- Aquatic Toxicity : Sodium hydrosulfite shows moderate toxicity to aquatic organisms with an LC50 value of 62.3 mg/L for fish species such as Leuciscus idus . This finding indicates potential risks when released into water bodies.

- Biodegradability : Studies suggest that sodium hydrosulfite does not significantly inhibit microbial activity in wastewater treatment processes when introduced at appropriate concentrations, indicating its compatibility with biological treatment systems .

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Reducing Agent | Effective in redox reactions |

| Antioxidant Properties | Protects against oxidative stress |

| Acute Toxicity | Oral LD50 ~2500 mg/kg; respiratory irritant |

| Metabolism | Converts to HSO₃⁻ and SO₃²⁻; excreted as sulfate |

| Aquatic Toxicity | LC50 = 62.3 mg/L for fish |

Aplicaciones Científicas De Investigación

Textile Industry

Sodium hydrosulfite is predominantly used in the textile industry for:

- Dye Reduction : It reduces vat dyes to soluble forms for dyeing fabrics at room temperature. This process enhances color uptake and uniformity.

- Bleaching Agent : It acts as a bleaching agent for cotton and other fibers, providing a bright white finish without damaging the material.

| Application Type | Description |

|---|---|

| Dyeing | Reduces vat dyes for better uptake |

| Bleaching | Whitens fabrics effectively |

Food Processing

In food processing, sodium hydrosulfite serves as an additive:

- Preservative : It helps in preserving the color of dried fruits and vegetables by preventing oxidation.

- Baking Agent : Used in some regions to accelerate bread production by compensating for natural defects in flour.

However, its use raises health concerns due to potential toxicity and adverse effects on gastrointestinal health, necessitating careful regulation .

Water Treatment

Sodium hydrosulfite plays a crucial role in water treatment processes:

- Dechlorination : It effectively removes chlorine from wastewater, making it safer for discharge into the environment.

- Heavy Metal Reduction : It reduces metal ions to less toxic forms, aiding in the purification of industrial effluents.

Photography

Historically, sodium hydrosulfite has been used in photography:

- Developer Agent : It acts as a reducing agent in photographic development processes, facilitating the conversion of exposed silver halides to metallic silver.

Chemical Synthesis

In chemical synthesis, sodium hydrosulfite is utilized as:

- Reducing Agent : It participates in various organic reactions where reduction is required.

- Chelating Agent : It helps stabilize metal ions in solution during chemical reactions.

Case Study 1: Textile Dyeing Efficiency

A study conducted on the use of sodium hydrosulfite in dyeing cotton fabrics demonstrated that using this compound improved dye uptake by up to 30% compared to traditional methods. The results indicated enhanced color vibrancy and consistency across batches .

Case Study 2: Environmental Remediation

Research on wastewater treatment highlighted sodium hydrosulfite's effectiveness in dechlorinating industrial effluents. In a controlled experiment, wastewater samples treated with sodium hydrosulfite showed a significant reduction in chlorine levels within minutes, making the water suitable for environmental discharge .

Health and Safety Considerations

While sodium hydrosulfite is beneficial across various applications, it poses health risks if not handled properly:

Propiedades

InChI |

InChI=1S/2Na.H2O4S2/c;;1-5(2)6(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBXVOWTABLYPX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

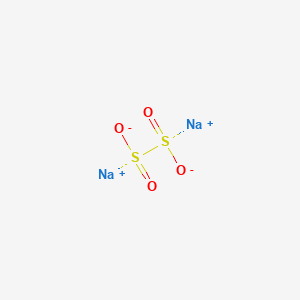

[O-]S(=O)S(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sodium dithionite (Na2S2O4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.